Ethyl 2,5-dimethoxyphenylacetate
Overview
Description
Ethyl 2,5-dimethoxyphenylacetate is an ester . It is an organic building block used in chemical synthesis .
Molecular Structure Analysis
The molecular formula of Ethyl 2,5-dimethoxyphenylacetate is C12H16O4 . Its average mass is 224.253 Da and its monoisotopic mass is 224.104858 Da .Physical And Chemical Properties Analysis
Ethyl 2,5-dimethoxyphenylacetate has a density of 1.1±0.1 g/cm³ . Its boiling point is 309.6±27.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 55.0±3.0 kJ/mol . The flash point is 133.3±23.8 °C . The index of refraction is 1.494 .Scientific Research Applications
Metabolism and Pharmacokinetics
- In Vivo Metabolism Studies : Ethyl 2,5-dimethoxyphenylacetate is a compound related to the metabolism of psychoactive substances. For instance, in a study on 4-bromo-2,5-dimethoxyphenethylamine (2C-B), metabolites including 4-bromo-2,5-dimethoxyphenylacetic acid were identified, highlighting its role in deamination and oxidation pathways in rats (Kanamori et al., 2002).
Chemical Synthesis and Drug Development
Large-Scale Synthesis for Therapeutic Purposes : Ethyl 2,5-dimethoxyphenylacetate derivatives have been synthesized for potential therapeutic applications. For instance, Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, designed for the treatment of hyperproliferative disorders and cancer, demonstrates the versatility of these compounds in drug development (Kucerovy et al., 1997).
Synthesis of Bridged 3-benzazepine Derivatives : Research shows the synthesis of bridged 3-benzazepine derivatives from compounds like Ethyl 3,4-dimethoxyphenyl(phenyl)acetate, indicating its use in creating structurally complex and potentially pharmacologically active molecules (Gentles et al., 1991).
Antioxidant Compound Synthesis : Studies have investigated the enzymatic modification of dimethoxyphenol compounds, like 2,6-Dimethoxyphenol, to create dimers with high antioxidant capacity. This indicates the potential of ethyl 2,5-dimethoxyphenylacetate in synthesizing bioactive compounds with antioxidant properties (Adelakun et al., 2012).
Analytical Chemistry
- Vibrational Spectral Investigation for Pharmaceutical Analysis : Ethyl 2,5-dimethoxyphenylacetate and its derivatives are also used in analytical chemistry, particularly in vibrational spectral investigations to determine pharmaceutical activity. For example, Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate was studied using FT-IR and FT-Raman analysis, aiding in understanding the electronic structure and potential pharmaceutical applications of these compounds (Amalanathan et al., 2015).
Safety And Hazards
Ethyl 2,5-dimethoxyphenylacetate is classified as a combustible liquid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction . It should be stored in a well-ventilated place and kept cool .
properties
IUPAC Name |
ethyl 2-(2,5-dimethoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-4-16-12(13)8-9-7-10(14-2)5-6-11(9)15-3/h5-7H,4,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNQUXSAPFQIOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407848 | |
Record name | Ethyl 2,5-dimethoxyphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,5-dimethoxyphenylacetate | |
CAS RN |
66469-86-1 | |
Record name | Ethyl 2,5-dimethoxyphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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